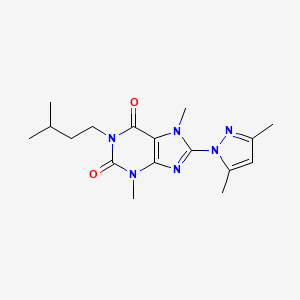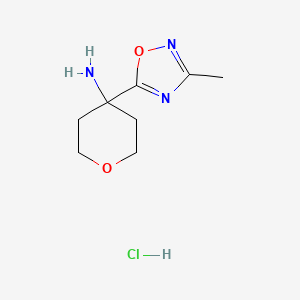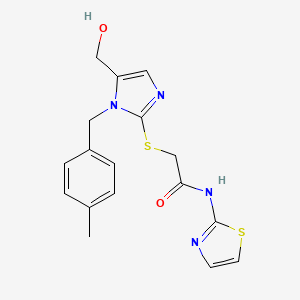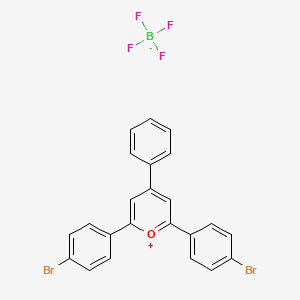![molecular formula C22H20ClN3O3 B2972728 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide CAS No. 1301536-04-8](/img/structure/B2972728.png)
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound has been the subject of many scientific studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Wirkmechanismus
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide works by inhibiting the activity of the IKK complex, which is responsible for activating NF-κB. By blocking the activity of this complex, this compound prevents the activation of NF-κB and the subsequent expression of genes that promote cell survival and proliferation. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and to modulate the immune response, which may have implications for the treatment of autoimmune diseases. It has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. It has also been shown to have high specificity for the IKK complex, which reduces the likelihood of off-target effects. However, like all compounds, this compound has limitations. It may have limited efficacy in certain types of cancer, and its effects may be influenced by factors such as the stage of the disease and the genetic makeup of the patient.
Zukünftige Richtungen
There are many potential future directions for research on 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of new formulations of this compound that may improve its efficacy or reduce its toxicity. Finally, there is interest in exploring the potential applications of this compound in other areas of medicine, such as autoimmune diseases and neurological disorders.
Conclusion:
This compound is a small molecule inhibitor that has shown potential in treating various types of cancer. Its mechanism of action involves the inhibition of the IKK complex and the subsequent inhibition of NF-κB, which leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth. While there are limitations to its use, this compound has several advantages for use in lab experiments and has potential applications in other areas of medicine. Future research will likely explore new formulations and combination therapies that may improve its efficacy and broaden its applications.
Synthesemethoden
The synthesis of 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide involves several steps, including the reaction of 2-aminobenzonitrile with 2-chloro-3-iodoquinoline, followed by the addition of oxalyl chloride and triethylamine to form the intermediate compound. This intermediate is then reacted with 2-(oxolan-2-ylmethyl)aniline and potassium carbonate to form the final product.
Wissenschaftliche Forschungsanwendungen
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the development and progression of many types of cancer. By inhibiting NF-κB, this compound has been shown to induce apoptosis (cell death) in cancer cells and to reduce tumor growth in animal models.
Eigenschaften
IUPAC Name |
1-chloro-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-20-16-8-2-1-6-14(16)12-19(25-20)22(28)26-18-10-4-3-9-17(18)21(27)24-13-15-7-5-11-29-15/h1-4,6,8-10,12,15H,5,7,11,13H2,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLABEMOHRTAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(4-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2972645.png)



![3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2972653.png)

![N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2972655.png)

![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2972657.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)
![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)

